[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester
Brand Name: Vulcanchem
CAS No.: 198994-01-3
VCID: VC2723974
InChI: InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester

CAS No.: 198994-01-3

Cat. No.: VC2723974

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester - 198994-01-3

Specification

CAS No. 198994-01-3
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name methyl 4-(4-fluorophenyl)-3-hydroxybenzoate
Standard InChI InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3
Standard InChI Key QRCQQSVHYNASGA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O

Introduction

Chemical Properties and Structure

Structural Characteristics

[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester has a molecular formula of C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol. The compound features a biphenyl core with a fluoro substituent at the 4' position of one ring and both a hydroxy group at the 2 position and a methyl ester at the 4 position on the other ring .

The IUPAC name for this compound is methyl 4-(4-fluorophenyl)-3-hydroxybenzoate, which more directly describes its chemical structure. Several synonyms exist for this compound, including methyl 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylate .

Key Identifiers and Structural Representations

Table 1 presents the key identifiers and structural representations of [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester.

ParameterValue
CAS Number198994-01-3
PubChem CID69037981
Molecular FormulaC₁₄H₁₁FO₃
Molecular Weight246.23 g/mol
IUPAC Namemethyl 4-(4-fluorophenyl)-3-hydroxybenzoate
InChIInChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3
InChIKeyQRCQQSVHYNASGA-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O
Canonical SMILESCOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O

The compound's structure features a biphenyl scaffold with specific substitution patterns that influence its chemical and physical properties. The fluorine atom at the 4' position affects electron distribution throughout the molecule, while the hydroxyl group at the 2 position can participate in hydrogen bonding. The methyl ester group at the 4 position provides further functionality for potential transformations and applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester typically involves the construction of the biphenyl core followed by appropriate functionalization, or alternatively, the direct coupling of pre-functionalized precursors. Several methods can be employed to create this compound, with palladium-catalyzed cross-coupling reactions being particularly valuable.

Suzuki-Miyaura Coupling

One of the most effective methods for preparing biphenyl derivatives is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. For [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester, this typically involves the reaction between an appropriately substituted phenylboronic acid and a halogenated benzoate.

Drawing from synthesis approaches for similar compounds, a potential synthetic route could involve:

  • Reaction of 4-fluorophenylboronic acid with an appropriate iodobenzoate derivative

  • Use of bis-triphenylphosphine-palladium(II) chloride as a catalyst

  • Base conditions provided by sodium carbonate

  • Reaction in tetrahydrofuran as solvent

The reaction conditions would typically involve heating the mixture to facilitate the coupling, with temperatures around 80°C often being employed for similar reactions .

Esterification

The methyl ester functionality in this compound could be introduced through esterification of the corresponding carboxylic acid with methanol. This reaction is typically performed under acidic conditions or using reagents such as thionyl chloride to activate the carboxylic acid . For related compounds, procedures involving methanol with catalytic HCl or methanol with SOCl₂ have been reported .

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) play crucial roles in the identification and characterization of organic compounds like [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester.

For this compound, key spectroscopic features would include:

  • ¹H NMR signals for:

    • Methyl ester protons (approximately 3.8-3.9 ppm)

    • Aromatic protons (approximately 6.8-8.0 ppm)

    • Hydroxyl proton (variable position depending on solvent, typically 5.0-6.0 ppm)

  • ¹³C NMR signals for:

    • Methyl carbon (approximately 52 ppm)

    • Aromatic carbons (120-140 ppm)

    • Carbonyl carbon (approximately 165-170 ppm)

    • Carbon bearing the fluorine (doublet with significant coupling)

  • IR spectroscopy would show characteristic bands for:

    • O-H stretching (3200-3400 cm⁻¹)

    • C=O stretching of the methyl ester (approximately 1720 cm⁻¹)

    • C-F stretching (1000-1400 cm⁻¹)

    • C=C aromatic stretching (1400-1600 cm⁻¹)

  • Mass spectrometry would typically show a molecular ion peak at m/z 246, corresponding to the molecular weight, with fragmentation patterns characteristic of the functional groups present.

Applications

Materials Science Applications

Biphenyl derivatives, including [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester, have significant applications in materials science due to their planar structure and electronic properties. These compounds are particularly valuable in the development of:

  • Liquid crystals: The rigid, rod-like structure of biphenyl derivatives makes them ideal building blocks for liquid crystal displays. The planar biphenyl core contributes to the alignment properties necessary for liquid crystal function .

  • Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives serve as components in fluorescent layers of OLEDs due to their electronic properties and potential for π-conjugation .

  • Advanced materials: The compound may find use in the development of polymers with improved thermal and mechanical properties .

Synthetic Applications

As a functionalized biphenyl, [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester serves as a valuable building block in organic synthesis. The presence of multiple functional groups (hydroxyl, ester, and fluoro) provides sites for further chemical transformations, making this compound a versatile intermediate for the synthesis of more complex structures.

The methyl ester group can undergo hydrolysis, transesterification, or reduction reactions. The hydroxyl group provides a handle for esterification, etherification, or oxidation. The fluorine substituent introduces unique properties in terms of lipophilicity, metabolic stability, and electronic effects.

Biological and Pharmacological Activities

Comparative Analysis with Related Compounds

Table 2 presents a comparison of [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester198994-01-3C₁₄H₁₁FO₃246.23Reference compound
[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester49742-56-5C₁₅H₁₄O₂226.27Methyl instead of fluoro at 4'; no hydroxy group
[1,1'-Biphenyl]-2-carboxylic acid, 4'-chloro-, methyl ester17103-28-5C₁₄H₁₁ClO₂246.69Chloro instead of fluoro; ester at 2 position; no hydroxy group
4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester873784-26-0C₁₄H₁₁FO₃246.23Hydroxy at 3 position instead of 2 position

This structural diversity influences the physicochemical properties and potential biological activities of these compounds, with the position of functional groups playing a crucial role in determining their behavior in chemical and biological systems.

Current Research and Future Prospects

Research Trends

Current research involving biphenyl derivatives like [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester focuses on several key areas:

  • Development of novel synthetic methodologies: Researchers continue to explore efficient and selective methods for preparing functionalized biphenyls, with an emphasis on green chemistry approaches and catalytic systems that reduce waste and energy consumption.

  • Materials science applications: The use of biphenyl derivatives in advanced materials continues to expand, with particular emphasis on electronic applications such as OLEDs and liquid crystal displays .

  • Medicinal chemistry: Biphenyl derivatives are being investigated for diverse biological activities, including treatments for conditions such as diabetes, inflammation, and various metabolic disorders .

Future Prospects

The future of research involving [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester and related compounds appears promising in several respects:

  • Structure-activity relationship studies: The specific substitution pattern of this compound makes it valuable for understanding how functional group positioning affects biological activity.

  • Green chemistry approaches: Development of more environmentally friendly methods for synthesizing and modifying this compound will likely be a focus of future research.

  • Materials science innovation: The compound's electronic properties and structural features may find applications in next-generation electronic devices and advanced materials.

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